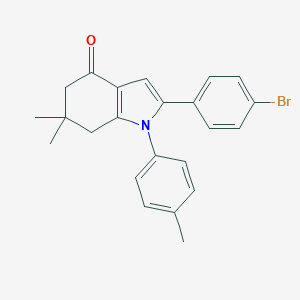
2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a complex organic compound that belongs to the class of indole derivatives.
Vorbereitungsmethoden
The synthesis of 2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often involve the use of aromatic solvents such as toluene and chlorinated hydrocarbons like dichloromethane .
Analyse Chemischer Reaktionen
2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its interaction with these receptors, leading to various biological activities such as antiviral and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds also exhibit antimicrobial and antiproliferative activities.
Indole derivatives: These compounds possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a wide range of molecular targets and pathways, leading to its diverse biological activities.
Eigenschaften
Molekularformel |
C23H22BrNO |
|---|---|
Molekulargewicht |
408.3g/mol |
IUPAC-Name |
2-(4-bromophenyl)-6,6-dimethyl-1-(4-methylphenyl)-5,7-dihydroindol-4-one |
InChI |
InChI=1S/C23H22BrNO/c1-15-4-10-18(11-5-15)25-20(16-6-8-17(24)9-7-16)12-19-21(25)13-23(2,3)14-22(19)26/h4-12H,13-14H2,1-3H3 |
InChI-Schlüssel |
RFQLYLMHJNCQNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















